5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
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Overview
Description
5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic compound that features a benzoxazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzoxazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzoxazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzoxazole ring or the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of polymers, dyes, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and binding properties.
5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, potentially altering its chemical and biological properties.
Uniqueness
The presence of the ethyl group in 5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid can influence its reactivity and interactions with molecular targets. This can result in unique properties and applications compared to similar compounds .
Properties
IUPAC Name |
5-ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-6-3-4-8-7(5-6)9(10(12)13)11-14-8/h6H,2-5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJWQHJGMUJEAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=NO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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